molecular formula C10H12F3NO B7896159 b-Amino-3-(trifluoromethyl)benzenepropanol

b-Amino-3-(trifluoromethyl)benzenepropanol

Cat. No.: B7896159
M. Wt: 219.20 g/mol
InChI Key: ZAVKZFYOETWTIT-UHFFFAOYSA-N
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Description

b-Amino-3-(trifluoromethyl)benzenepropanol: is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol . It is also known by its IUPAC name, 2-amino-3-[3-(trifluoromethyl)phenyl]-1-propanol . This compound is characterized by the presence of an amino group, a trifluoromethyl group, and a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

  • b-Amino-3-(difluoromethyl)benzenepropanol
  • b-Amino-3-(fluoromethyl)benzenepropanol
  • b-Amino-3-(methyl)benzenepropanol

Comparison: Compared to its analogs, b-Amino-3-(trifluoromethyl)benzenepropanol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications .

Biological Activity

β-Amino-3-(trifluoromethyl)benzenepropanol is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for β-Amino-3-(trifluoromethyl)benzenepropanol is C10H12F3NC_{10}H_{12}F_3N, with a molecular weight of approximately 215.21 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and electronic properties, which are crucial for its interaction with biological targets.

Antidepressant Effects

Research indicates that β-amino alcohols, particularly those containing trifluoromethyl groups, exhibit significant antidepressant properties. For instance, compounds similar to β-Amino-3-(trifluoromethyl)benzenepropanol have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.

Antimicrobial Properties

The antimicrobial activity of β-amino alcohols has been documented extensively. Studies suggest that β-Amino-3-(trifluoromethyl)benzenepropanol may possess efficacy against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antidepressant and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Certain structural analogs have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential mechanism through which β-Amino-3-(trifluoromethyl)benzenepropanol could exert therapeutic effects in inflammatory conditions.

The biological activity of β-Amino-3-(trifluoromethyl)benzenepropanol can be attributed to several mechanisms:

  • Neurotransmitter Modulation : The compound likely influences the reuptake and release of neurotransmitters, contributing to its antidepressant effects.
  • Membrane Interaction : The trifluoromethyl group may enhance the compound's ability to interact with lipid membranes, affecting cellular signaling pathways.
  • Enzyme Inhibition : Preliminary studies suggest that β-amino alcohols can inhibit specific enzymes involved in inflammatory processes, although more research is needed to confirm this for β-Amino-3-(trifluoromethyl)benzenepropanol specifically .

Synthesis and Derivatives

The synthesis of β-Amino-3-(trifluoromethyl)benzenepropanol can be achieved through various methods, including:

  • Alkylation Reactions : Using appropriate alkyl halides in the presence of bases.
  • Reduction Reactions : Converting corresponding ketones or aldehydes into the desired amino alcohols .

Table 1: Comparison of Related Compounds

Compound NameMolecular FormulaKey Features
β-Amino-2-(trifluoromethyl)phenylpropanolC10H12F3NC_{10}H_{12}F_3NAntidepressant properties
2-Amino-4-(trifluoromethyl)phenolC7H6F3NC_{7}H_{6}F_3NAntimicrobial activity
4-TrifluoromethylphenylmethanolC8H8F3OC_{8}H_{8}F_3OPotential anti-inflammatory effects

Case Studies

A notable study explored the synthesis and biological evaluation of various β-amino alcohol derivatives, highlighting their potential as antidepressants. The study reported that modifications to the trifluoromethyl group significantly affected the compounds' efficacy and selectivity towards specific receptors .

Another investigation focused on the antimicrobial properties of fluorinated amino alcohols, demonstrating that compounds with trifluoromethyl substitutions exhibited enhanced activity against resistant bacterial strains compared to their non-fluorinated counterparts.

Properties

IUPAC Name

2-amino-3-[3-(trifluoromethyl)phenyl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8-3-1-2-7(4-8)5-9(14)6-15/h1-4,9,15H,5-6,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVKZFYOETWTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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